ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE
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Overview
Description
ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole and thiophene moieties.
Materials Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Research: The compound is investigated for its role in various biological pathways and its potential as a biochemical probe.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a condensation reaction with a suitable thiophene derivative.
Carbamoylation: The compound is then subjected to carbamoylation using an appropriate isocyanate to introduce the carbamoyl group.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring and are used as anti-inflammatory and anesthetic agents.
Uniqueness
ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of thiazole and thiophene rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-ethoxycarbonyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S3/c1-3-27-15(25)9-7-29-17(19-9)21-13(23)11-5-6-12(31-11)14(24)22-18-20-10(8-30-18)16(26)28-4-2/h5-8H,3-4H2,1-2H3,(H,19,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYSNCPZUQKYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(S2)C(=O)NC3=NC(=CS3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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